(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Description

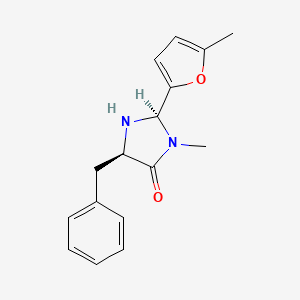

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is a chiral imidazolidinone derivative widely recognized for its role in asymmetric organocatalysis. The compound features a bicyclic imidazolidinone core with a benzyl group at the C5 position, a methyl group at C3, and a 5-methyl-2-furyl substituent at C2 (Figure 1). Its stereochemistry (2R,5R) is critical for enantioselective catalytic activity, particularly in Diels-Alder reactions and α-allylation of ketones via Single Occupied Molecular Orbital (SOMO) catalysis . The compound is commercially available with high purity (≥95–98%) and is synthesized through stereocontrolled routes involving organocatalytic intermediates .

Properties

IUPAC Name |

(2R,5R)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-8-9-14(20-11)15-17-13(16(19)18(15)2)10-12-6-4-3-5-7-12/h3-9,13,15,17H,10H2,1-2H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIMPHPFMHVWBZ-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2NC(C(=O)N2C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H]2N[C@@H](C(=O)N2C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584823 | |

| Record name | (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877303-84-9 | |

| Record name | (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 877303-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Condensation

- Phenylalanine methyl ester is reacted with methylamine to form the N-methylamide of phenylalanine.

- This intermediate is then condensed with acetone in the presence of hydrochloric acid to promote cyclization, yielding the imidazolidinone hydrochloride salt, which is bench-stable and crystalline.

Introduction of the 5-Methyl-2-furyl Group

- The 5-methyl-2-furyl substituent is introduced via condensation with the corresponding aldehyde or by using a furyl-substituted precursor during the cyclization step.

- The reaction conditions are typically mild, carried out in methanol or aqueous methanol mixtures at room temperature.

- The hydrochloride salt form of the imidazolidinone is often isolated for ease of handling and storage.

Purification and Characterization

- The product is purified by crystallization or chromatographic methods.

- Characterization includes determination of enantiomeric excess by chiral HPLC, NMR spectroscopy, and measurement of refractive index (e.g., n20/D = 1.5598).

- The compound is stored at 2–8 °C to maintain stability.

Reaction Conditions and Catalytic Application Insights

- The catalyst is effective in aqueous methanol (95:5 MeOH:H2O) at room temperature.

- Typical catalyst loading is 10–20 mol%.

- The compound forms iminium intermediates with α,β-unsaturated aldehydes, which are key to its catalytic activity.

- The benzyl group at the 5-position plays a crucial role in enantiofacial discrimination by shielding one face of the iminium ion, thus controlling stereoselectivity.

Research Findings and Optimization

Catalyst Design and Stereocontrol

- Computational studies (MM3 force field and DFT calculations) have shown that the trans-iminium ion is the favored intermediate, avoiding steric clashes and enabling high enantioselectivity.

- The benzyl substituent effectively shields the Si-face of the iminium ion, exposing the Re-face for selective bond formation.

- Modifications to the α-amino substituent affect enantioselectivity; the presence of a methylene spacer between the ring and the phenyl group is critical for high selectivity.

Alternative Catalyst Variants

- Derivatives with trifluoromethyl substitutions on the furyl ring have been explored to improve oxidation resistance.

- Replacement of the furyl ring with other heteroaromatics (e.g., benzofuran, benzothiophene) has been studied to tune reactivity and selectivity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| N-methylamide formation | Phenylalanine methyl ester + methylamine | Formation of N-methylamide intermediate |

| Cyclization | Acetone + HCl, room temperature | Formation of imidazolidinone hydrochloride salt |

| Introduction of furyl group | 5-methyl-2-furyl aldehyde or precursor | Incorporation of 5-methyl-2-furyl substituent |

| Purification | Crystallization or chromatography | High purity, >90% ee |

| Storage | 2–8 °C, bench-stable hydrochloride salt | Stable for extended periods |

Representative Reaction Scheme (Simplified)

- (S)-Phenylalanine methyl ester + methylamine → N-methylamide intermediate

- Intermediate + acetone + HCl → (2R,5R)-(+)-5-Benzyl-3-methyl-4-imidazolidinone hydrochloride

- Introduction of 5-methyl-2-furyl substituent during or after cyclization → Final product

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the imidazolidinone ring or the attached moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.

Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activities and pathways. The stereochemistry and functional groups of the compound play crucial roles in determining its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazolidinone-based organocatalysts. Key structural analogues and their distinguishing features are summarized below:

Key Differences and Catalytic Performance

Stereochemical Impact: The (2R,5R) configuration of the target compound enables superior enantioselectivity (up to 95% ee) in Diels-Alder reactions compared to its (2S,5S) enantiomer, which shows reversed stereochemical outcomes . In contrast, the tert-butyl-substituted analogue (2R,5R)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone exhibits higher steric hindrance, favoring aldol reactions over SOMO catalysis .

Substituent Effects: The 5-methyl-2-furyl group at C2 in the target compound enhances π-π interactions with α,β-unsaturated ketones, critical for SOMO catalysis . Thioxo derivatives (e.g., 4-thioxo-imidazolidinones) lack catalytic utility but demonstrate antimicrobial activity due to sulfur’s electron-withdrawing effects .

Synthetic Accessibility :

- The target compound is synthesized in 70–80% yield via stereocontrolled methods using (2R,5R)-configured intermediates .

- Thioxo analogues (e.g., 4b in ) require longer reaction times (40–60 min) and lower yields (88–92%) due to sulfur incorporation .

Commercial Viability: this compound is priced at $173/100 mg (Santa Cruz Biotechnology), whereas enantiopure tert-butyl variants cost up to $1,249/g due to complex synthesis .

Biological Activity

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone, identified by CAS number 877303-84-9, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- Structure : The compound features an imidazolidinone core with a benzyl and a 5-methyl-2-furyl substituent, contributing to its unique chemical behavior.

Research indicates that this compound exhibits activity as a sodium channel blocker. Specifically, it has shown high-affinity and selectivity for inhibiting human Nav1.8 sodium channels, which are implicated in pain signaling pathways. The reported IC50 values are:

This selective inhibition suggests potential therapeutic applications in managing neuropathic and inflammatory pain.

Biological Activity

The biological activity of this compound has been explored through various studies:

- Pain Models : In animal models, this compound has been shown to dose-dependently reduce behavioral responses associated with pain, indicating its efficacy in treating conditions such as neuropathic pain .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like cerebral ischemia .

- Cytotoxicity : Toxicological assessments indicate that the compound possesses acute toxicity characteristics, necessitating careful handling and consideration in therapeutic contexts. Hazard statements include risks of oral toxicity and skin irritation .

Case Studies and Research Findings

Q & A

What is the role of (2R,5R)-(+)-5-benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone in enantioselective α-allylation of ketones via SOMO catalysis?

Basic Question

This compound acts as a chiral organocatalyst in Single Occupied Molecular Orbital (SOMO) catalysis, enabling enantioselective α-allylation of ketones. Its stereochemical configuration (2R,5R) is critical for inducing asymmetry during the transition state.

Methodological Answer :

- Catalytic Setup : Use 0.20 equivalents of the catalyst with trichloroacetic acid (TCA) or HCl as a co-catalyst in the presence of water (20 eq) and NaHCO₃ (1.5 eq) to buffer the reaction medium .

- Mechanistic Insight : The furyl and benzyl substituents stabilize the radical intermediate via π-π interactions, while the imidazolidinone core facilitates electron transfer.

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. water-containing systems) to balance reaction rate and enantiomeric excess (ee).

Table 1 : Comparison of Catalytic Conditions

| Method | Catalyst Salt | Co-catalyst | Additives | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| A | Free base | TCA | None | 78 | 92 |

| B | HCl salt | HCl | NaHCO₃ | 85 | 89 |

| C | Trifluoroacetate | TCA | NaHCO₃ + H₂O | 82 | 91 |

| Data derived from Methods A, B, and C . |

How can researchers resolve contradictions in crystallographic data for imidazolidinone derivatives?

Advanced Question

Crystallographic data discrepancies often arise from poor crystal quality, twinning, or ambiguous Flack parameters.

Methodological Answer :

- Data Validation : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase determination) to handle low-resolution datasets. For example, a crystal of a related ferrocene-imidazolidinone derivative (orthorhombic P2₁2₁2₁, a = 10.7723 Å, b = 11.7128 Å, c = 33.392 Å) showed high R values (0.071) due to crystal defects .

- Twinning Analysis : Employ PLATON’s TWINABS to detect and model twinning.

- Absolute Configuration : Cross-validate Flack parameters with resonant scattering or chemical derivatization.

What strategies mitigate stereochemical challenges in hydrogenation reactions involving this compound?

Advanced Question

Stereochemical control during hydrogenation of unsaturated precursors (e.g., Nazarov cyclization products) is complicated by competing pathways.

Methodological Answer :

- Catalyst Screening : Test chiral auxiliaries like (2S,5S)-(−)-5-benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone to induce asymmetry. However, palladium-carbon may override stereoselectivity, necessitating alternative catalysts (e.g., Crabtree’s catalyst) .

- Kinetic vs. Thermodynamic Control : Lower reaction temperatures (−30°C) favor kinetic products, as seen in crystal growth protocols for imidazolidinone-ferrocene hybrids .

How is the compound purified to ensure high enantiomeric purity?

Basic Question

Methodological Answer :

- Recrystallization : Dissolve crude product in diethyl ether and cool to −30°C to isolate enantiopure crystals. This method achieved >95% ee for a ferrocene derivative .

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (90:10) for analytical separation.

What mechanistic insights explain the compound’s efficacy in organocatalytic kits?

Advanced Question

Methodological Answer :

- Steric and Electronic Effects : The 5-methylfuryl group enhances π-stacking with substrates, while the benzyl moiety stabilizes radical intermediates via hyperconjugation.

- Acid Compatibility : The trifluoroacetate salt (e.g., in MacMillan’s OrganoCatalysts™ Kit I) improves solubility in polar aprotic solvents, critical for SOMO catalysis .

How can researchers validate synthetic intermediates using spectroscopic and crystallographic data?

Basic Question

Methodological Answer :

- NMR Analysis : Compare H/C NMR shifts with literature data (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 160–165 ppm for carbonyl carbons) .

- X-ray Validation : Match unit cell parameters (e.g., V = 4213.2 ų for a related crystal) and confirm absolute configuration via Flack parameters .

Why does the compound show variable reactivity in different solvent systems?

Advanced Question

Methodological Answer :

- Solvent Polarity : Water-containing systems accelerate proton transfer but may reduce ee due to competing hydrolysis. Dichloromethane enhances radical stability but slows reaction kinetics .

- Additive Effects : NaHCO₃ buffers acidic byproducts, preventing catalyst decomposition in Methods B and C .

What are the limitations of using this compound in large-scale asymmetric syntheses?

Advanced Question

Methodological Answer :

- Scalability : Recrystallization yields drop significantly above 10 mmol due to solubility constraints.

- Catalyst Loading : Reducing catalyst equivalents below 0.15 eq leads to incomplete conversion, as observed in Method A (0.20 eq required for 78% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.